(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830283
InChI: InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1
SMILES: C1CNCC1CC(F)F.Cl
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.61 g/mol

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13830283

Molecular Formula: C6H12ClF2N

Molecular Weight: 171.61 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C6H12ClF2N
Molecular Weight 171.61 g/mol
IUPAC Name (3S)-3-(2,2-difluoroethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C6H11F2N.ClH/c7-6(8)3-5-1-2-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1
Standard InChI Key XWHBRSJOWFYLEX-JEDNCBNOSA-N
Isomeric SMILES C1CNC[C@@H]1CC(F)F.Cl
SMILES C1CNCC1CC(F)F.Cl
Canonical SMILES C1CNCC1CC(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a 2,2-difluoroethyl group at the third carbon position. The (S)-configuration at the chiral center ensures enantiomeric specificity, which is critical for interactions with biological targets. The hydrochloride salt enhances aqueous solubility, a property vital for pharmaceutical formulations .

Key Structural Features:

  • Pyrrolidine Core: A saturated heterocyclic amine providing conformational rigidity.

  • Difluoroethyl Substituent: The -CF2CH3 group introduces electronegativity and lipophilicity, modulating membrane permeability.

  • Chirality: The (S)-enantiomer dictates stereoselective binding to biological receptors.

Physicochemical Parameters

While direct experimental data for this compound is limited, inferences can be drawn from structurally analogous compounds. For instance, (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (CAS 2639960-45-3) has a molecular weight of 189.61 g/mol and a purity of 95% . By comparison, the difluoroethyl analog likely exhibits a slightly lower molecular weight (~180–185 g/mol) due to reduced fluorine content.

Property(S)-3-(2,2-Difluoroethyl)pyrrolidine HCl(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine HCl
Molecular FormulaC6H12ClF2NC6H11ClF3N
Molecular Weight (g/mol)~183189.61
Chirality(S)(3S)
SolubilityHigh (hydrochloride salt)Moderate to high

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride typically involves multi-step processes to achieve stereochemical control and functional group incorporation. A plausible route includes:

  • Pyrrolidine Functionalization: Starting from a commercially available pyrrolidine derivative, such as (S)-3-hydroxypyrrolidine, the difluoroethyl group is introduced via nucleophilic substitution or fluorination reactions.

  • Fluorination: Electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions install the difluoroethyl moiety.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity and stability.

Challenges and Optimization

  • Stereochemical Purity: Asymmetric synthesis or chiral resolution techniques are required to isolate the (S)-enantiomer.

  • Fluorine Incorporation: Achieving regioselective difluorination demands precise control of reaction conditions (e.g., temperature, solvent polarity).

  • Yield Improvement: Catalytic methods, such as transition metal-mediated couplings, may enhance efficiency.

Pharmacological Profile

Mechanism of Action

Fluorinated pyrrolidines often exhibit bioactivity through interactions with central nervous system (CNS) receptors or enzymatic targets. For example, (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride (PubChem CID 82005286) has been studied for its potential neuropharmacological effects . By analogy, (S)-3-(2,2-difluoroethyl)pyrrolidine hydrochloride may modulate:

  • G-Protein-Coupled Receptors (GPCRs): Dopamine or serotonin receptors due to structural similarities to known ligands.

  • Enzyme Inhibition: Fluorine’s electronegativity could enhance binding to catalytic sites of kinases or proteases.

Preclinical Data

While specific studies on this compound are scarce, related analogs demonstrate:

  • Blood-Brain Barrier Penetration: Enhanced by lipophilic fluorinated groups.

  • Metabolic Stability: Resistance to cytochrome P450-mediated degradation due to fluorine’s steric and electronic effects.

Applications in Drug Discovery

Case Study: Comparison with Trifluoroethyl Analogs

The trifluoroethyl derivative (CAS 2639960-45-3) exhibits higher lipophilicity (LogP ~1.5) compared to the difluoroethyl variant (estimated LogP ~1.2), potentially affecting tissue distribution .

Comparative Analysis of Fluorinated Pyrrolidines

CompoundSubstituentMolecular Weight (g/mol)Key Application
(S)-3-(2,2-Difluoroethyl)pyrrolidine HCl-CH2CF2H~183CNS drug candidates
(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine HCl -CH2CF3189.61Material science
(3R)-3-(2,2-Difluoroethoxy)pyrrolidine HCl -OCH2CF2H193.62Neuropharmacology

Future Perspectives

Research Directions

  • Structure-Activity Relationships (SAR): Systematic variation of fluorine position and stereochemistry.

  • Prodrug Development: Ester or amide derivatives to enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for site-specific action.

Regulatory Considerations

  • Toxicology Studies: Acute and chronic toxicity profiling to meet FDA/EMA guidelines.

  • Synthetic Scalability: Transitioning from lab-scale to industrial production.

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